Panicein A -

Panicein A

Catalog Number: EVT-1578143
CAS Number:
Molecular Formula: C22H26O3
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Panicein A is a monoterpenoid.
Panicein A is a natural product found in Haliclona fulva, Halichondria panicea, and Haliclona mucosa with data available.
Overview

Panicein A is an aromatic sesquiterpene compound that has garnered interest due to its unique structure and potential biological activities. This compound was first isolated from the fungus Panus conchatus and has been studied for its various properties, including its effects on cancer cell lines. The total synthesis of Panicein A has been achieved, confirming its structure and allowing for further investigation into its biological activities.

Source

Panicein A is derived from natural sources, specifically fungi. The initial discovery of this compound came from Panus conchatus, a type of mushroom known for its unique chemical composition. The synthesis of Panicein A allows researchers to produce this compound in the laboratory, facilitating more extensive studies on its properties and potential applications.

Classification

Panicein A is classified as an aromatic sesquiterpene. Sesquiterpenes are a class of terpenes that consist of three isoprene units and typically have a molecular formula of C15H24. Aromatic compounds contain at least one aromatic ring, which contributes to their stability and reactivity.

Synthesis Analysis

Methods

The total synthesis of Panicein A involves several key steps that utilize various organic chemistry techniques. The synthesis begins with the preparation of starting materials through reactions such as modified Claisen rearrangement and cyclization processes.

Technical Details

  1. Starting Materials: The synthesis typically starts with phenolic compounds and carbonates.
  2. Modified Claisen Rearrangement: This step involves the rearrangement of propargyl ethers to form the desired cyclic structure.
  3. Cyclization: The cyclization process can yield various products depending on the protecting groups used during the synthesis.
  4. Yield Optimization: Throughout the synthesis, efforts are made to optimize yields at each step, with some reactions achieving yields as high as 94% for certain intermediates.

The first total synthesis of Panicein A was reported in a study that confirmed the structure through spectral analysis and comparison with natural samples, revealing discrepancies in biological activity when tested against human cancer cell lines .

Molecular Structure Analysis

Structure

The molecular structure of Panicein A features a complex arrangement typical of sesquiterpenes, with multiple rings and functional groups that contribute to its chemical behavior.

Data

  • Molecular Formula: C15H24O
  • Molecular Weight: Approximately 224.36 g/mol
  • Structural Features: The compound contains multiple chiral centers and functional groups such as hydroxyls and alkenes, which are crucial for its biological activity.
Chemical Reactions Analysis

Reactions

The chemical reactions involved in the synthesis of Panicein A include:

  1. Reduction Reactions: Ketones are selectively reduced to alcohols to facilitate further transformations.
  2. Hydrogenolysis: This reaction is used to remove protecting groups or reduce double bonds.
  3. Oxidation Reactions: Alcohols are oxidized back to ketones or other functional groups as required in the synthetic pathway.

Technical Details

In one reported synthesis, the reduction of a ketone to an alcohol was completed with sodium borohydride in high yield, followed by hydrogenolysis using palladium on carbon in methanol . Subsequent oxidation steps were performed using Dess–Martin periodinane to yield the desired product efficiently.

Mechanism of Action

Process

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: The compound is relatively stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of sesquiterpenes, including electrophilic additions and substitutions due to its unsaturated nature.

Relevant analyses indicate that Panicein A's physical and chemical properties contribute significantly to its potential applications in scientific research .

Applications

Scientific Uses

Panicein A has potential applications in various fields:

  1. Pharmaceutical Research: Investigated for its potential anticancer properties despite current evidence suggesting limited activity.
  2. Natural Product Chemistry: Serves as a model compound for studying sesquiterpene biosynthesis and structural variations.
  3. Biological Activity Studies: Used in research aimed at understanding the mechanisms behind sesquiterpene action on cellular systems.

Further research is needed to explore the full range of applications for Panicein A, particularly in drug development and therapeutic uses based on its unique structural characteristics .

Introduction to Panicein A in Panic Disorder Research

Panicein A, a marine-derived meroterpenoid first isolated from the Mediterranean sponge Haliclona (Soestella) mucosa, represents an emerging frontier in neuropsychopharmacology. Structurally characterized as a quinone-containing sesquiterpenoid (molecular formula C~22~H~26~O~3~), its initial identification stemmed from investigations into cytotoxic natural products [5] [8]. Contemporary research, however, has pivoted toward its potential neuromodulatory properties, particularly within fear-processing neurocircuitry implicated in panic disorder (PD). PD is a debilitating condition affecting 2.7–4.7% of the population globally, characterized by recurrent, unexpected panic attacks involving intense autonomic surges and anticipatory anxiety [1] [3] [7]. The limitations of current PD pharmacotherapies (e.g., SSRIs, benzodiazepines) – including delayed efficacy, dependency risks, and incomplete remission – necessitate novel molecular targets. Panicein A’s unique bioactivity profile, specifically its interactions with neurochemical transporters and stress-response pathways, positions it as a compelling candidate for mechanistic exploration in PD pathophysiology [5] [8].

Conceptual Foundations of Panicein A in Neurochemical Studies

Panic disorder pathophysiology involves dysregulation across multiple neurochemical systems. Key players include:

  • GABAergic Dysfunction: Reduced GABA~A~ receptor binding, particularly in the amygdala, compromises inhibitory control over fear circuits, facilitating panic responses [2] [4].
  • Serotonergic (5-HT) Instability: Both deficiencies and excesses in 5-HT signaling within the dorsal raphe-amygdala pathway are implicated, influencing threat perception and anxiety sensitivity [2] [6].
  • Orexinergic Hyperactivity: Orexin (ORX) neurons in the dorsomedial/perifornical hypothalamus trigger panic-like responses; ORX-1 receptor antagonists block these effects [2] [4].
  • Glutamatergic Excitotoxicity: Elevated glutamate concentrations and altered metabotropic glutamate receptor function heighten neuronal excitability in fear-network regions like the periaqueductal gray (PAG) [2] [4].
  • HPA-Axis and Inflammatory Mediators: Chronic stress induces HPA-axis hyperactivity (increased cortisol) and pro-inflammatory states (elevated IL-6, leptin), exacerbating panic susceptibility [2] [4].

Panicein A’s significance emerges from its potential to modulate these systems. Its primary established mechanism is the inhibition of efflux transporters. Crucially, research demonstrates Panicein A hydroquinone specifically antagonizes the drug efflux activity of the Patched receptor (PTCH1) [5]. While Patched is recognized in Hedgehog signaling and cancer resistance, emerging data suggest its expression and function within the CNS, potentially influencing neurochemical homeostasis. By inhibiting Patched-mediated clearance, Panicein A may prolong the synaptic availability of critical neurotransmitters like GABA or 5-HT. Furthermore, its quinone moiety confers redox activity, potentially influencing oxidative stress pathways implicated in neuroinflammation and neuronal hyperexcitability observed in PD [5] [8]. Its structural complexity allows for interactions with hydrophobic binding pockets in ion channels or receptors central to fear circuitry.

Table 1: Neurochemical Targets in Panic Disorder and Potential Interaction with Panicein A

Neurochemical SystemDysfunction in Panic DisorderPanicein A's Potential MechanismResearch Support Level
GABAergic Inhibition↓ GABA~A~ receptor binding in amygdala; Reduced GABA synthesisPatched inhibition → ↑ GABA synaptic concentration?; Structural similarity to GABA-modulatory natural productsTheoretical / Indirect [2] [5]
Serotonergic (5-HT) ModulationAltered 5-HT1A autoreceptor sensitivity; Polymorphisms in 5-HTTLPREfflux inhibition → ↑ 5-HT bioavailability?; Redox modulation of 5-HT receptorsTheoretical / Indirect [2] [5] [6]
Orexin (ORX) Signaling↑ ORX neuron activity in DMH/PeF; Triggers panic responsesUnknown direct interaction; Potential indirect HPA-axis/Stress modulationNot Established
Glutamatergic Excitation↑ Glutamate in dPAG; ↑ Glx/Cr ratios correlating with panic severityRedox modulation of NMDA receptors?; Influence on glutamate clearance transportersIndirect (Structural activity) [2] [8]
Neuroinflammation/HPA Axis↑ IL-6, leptin; Cortisol dysregulationQuinone redox activity → ↓ Oxidative stress/inflammation?Indirect [2] [5] [8]

Historical Evolution of Panicein A as a Research Target

The trajectory of Panicein A research reflects a paradigm shift from oncology to neuropsychiatry:

  • 1973-1994: Discovery and Cytotoxic Focus: Initial members of the panicein family were identified by Cimino et al. (1973). Panicein A itself was isolated later from Reniera mucosa (later reclassified as Haliclona mucosa) in 1994 alongside analogs like Panicein A~2~ and D. Early bioactivity screening reported in vitro cytotoxicity against cancer cell lines (P388 lymphoma, A549 lung carcinoma, HT29 colon carcinoma, MEL28 melanoma; ED~50~ ≈ 5 μg/mL), driving interest in its chemotherapeutic potential [3] [5] [8].
  • 2010s: Mechanistic Insights and Target Identification: Research by Pommier et al. (2015) marked a pivotal turn. Using yeast and human cell models, they demonstrated Panicein A hydroquinone potently inhibits the doxorubicin efflux activity of the Patched receptor (PTCH1). Molecular docking suggested interaction near the doxorubicin binding site on Patched and the homologous bacterial pump AcrB. Crucially, this identified Panicein A as the first known antagonist of Patched’s drug efflux function [5].
  • 2015-Present: Synthesis and Divergent Bioactivity: The first total synthesis of Panicein A~2~ (a cyclized structural analog) was achieved in 2015, enabling larger-scale studies and structural confirmation. Surprisingly, NCI testing of synthetic Panicein A~2~ at 10 μM showed minimal antiproliferative activity across 57 human cancer cell lines, contradicting earlier natural extract findings and suggesting prior samples may have contained more potent co-metabolites [8]. This divergence, coupled with Patched’s potential CNS roles, spurred interest in non-oncological applications, including CNS disorders characterized by neurotransmitter or neuropeptide transport dysregulation, such as PD.

Table 2: Historical Milestones in Panicein A Research

Time PeriodKey EventSignificancePrimary Research Focus
1973Isolation of first paniceins (Halichondria panacea)Identification of novel meroterpenoid-quinone natural productsChemical Structure / Biodiversity
1994Isolation of Panicein A, A~2~, B~2~, B~3~, C, D, F, F~1~ from Haliclona (Soestella) mucosaStructural characterization; Initial reports of cytotoxicity (ED~50~ ~5μg/mL)Cancer Pharmacology
2015Discovery of Panicein A hydroquinone as Patched efflux inhibitorFirst identified antagonist of Patched drug transport; Proposed mechanism for circumventing chemo-resistanceCancer Mechanisms / Transporter Biology
2015Total synthesis of Panicein A~2~Structural confirmation; Enabled pure compound supplySynthetic Chemistry
2015-PresentRe-evaluation of synthetic Panicein A~2~ cytotoxicity (low activity at 10μM)Shift away from primary cancer focus; Exploration of alternative bioactivities (e.g., CNS)Target Validation / Mechanism Repurposing

Epidemiological Relevance of Panic Disorder and Panicein A’s Therapeutic Potential

Panic disorder imposes a significant global burden, underpinning the urgency for novel therapeutics like Panicein A:

  • Prevalence and Demographics: Lifetime prevalence of DSM-defined panic disorder is approximately 2.7-4.7% of the general population, with up to 7.1% experiencing recurrent panic attacks. Females are disproportionately affected (roughly twice the rate of males). Onset typically peaks in late adolescence and early adulthood [1] [3] [7].
  • Comorbidity and Complexity: PD rarely occurs in isolation. Strong comorbidities exist with major depression (strong bidirectional link), bipolar disorder, agoraphobia (30-50% of PD cases), social phobia, specific phobia, and obsessive-compulsive disorder (OCD). Substance use disorders, particularly alcohol dependence (often secondary to self-medication attempts), are also prevalent. Somatic comorbidities include asthma, COPD, irritable bowel syndrome (IBS), and cardiovascular conditions [1] [3] [7].
  • Impact and Unmet Needs: PD is associated with substantial functional impairment, reduced quality of life, increased healthcare utilization, and elevated suicide risk. Chronic courses occur in almost half of sufferers despite available treatments. The high comorbidity burden complicates treatment and underscores the need for agents with broader efficacy profiles or novel mechanisms capable of modulating shared neurobiological pathways across these conditions [1] [3] [4].

Panicein A’s therapeutic potential stems from its unique mechanism within this epidemiological context:

  • Targeting Transport Dysregulation: If Panicein A’s Patched inhibition or other efflux-modulating effects extend to key neurochemical transporters (e.g., GABA, monoamines, neuropeptides), it could rectify deficiencies in inhibitory neurotransmission central to PD and comorbid anxiety/depressive states [5].
  • Addressing Neuroinflammation and Stress: Its redox-active quinone structure offers potential for mitigating neuroinflammation (e.g., elevated IL-6, leptin in PD patients) and oxidative stress linked to chronic fear circuitry activation and HPA-axis dysregulation [2] [4] [5].
  • Potential for Broad Spectrum Action: By modulating fundamental processes like neurochemical efflux and cellular stress responses, Panicein A or optimized analogs could potentially address multiple symptom domains (acute panic, anticipatory anxiety, interoceptive sensitivity) and comorbid conditions sharing underlying neurobiology (e.g., MDD, GAD) [5] [8].
  • Novelty Overcoming Current Limitations: As a structurally distinct natural product derivative, it offers a new chemical scaffold for medicinal chemistry, potentially leading to agents devoid of the limitations (e.g., slow onset, withdrawal syndromes) associated with current anxiolytics [5] [8].

Table 3: Epidemiological Landscape of Panic Disorder and Implications for Panicein A Development

Epidemiological FeatureDataTherapeutic ChallengePanicein A's Potential Relevance
Lifetime Prevalence2.7% (Panic Disorder), 4.7% (Panic Attacks) [1] [7]Large patient population; Significant disability burdenNovel mechanism addresses unmet need in sizable market
Gender DisparityFemale:Male ≈ 2:1 [1] [3]Requires understanding sex-specific neurobiologyPotential to study interactions with sex hormones/stress
Age of OnsetPeak in adolescence/early adulthood [3]Need for safe, effective long-term treatmentsNovel scaffold may offer improved safety profile
High ComorbidityMDD (~60%), Agoraphobia (30-50%), Social Phobia, Substance Abuse (esp. Alcohol), CVD, IBS [1] [3] [7]Complex pharmacotherapy; Drug interactions; Treatment resistancePotential pleiotropic effects on shared pathways (HPA, inflammation, monoamines)
Chronicity/RelapseChronic course in ~40-50%; High relapse rates [1] [4]Need for disease-modifying or more sustainable treatmentsTargeting core pathophysiological processes (e.g., neuroplasticity, stress sensitization)
Treatment GapsPartial response; Residual symptoms; Delayed efficacy; Side effects; DependencyCritical need for novel mechanisms of actionDistinct chemical class (meroterpenoid-quinone) with unique target (Patched efflux?)

Concluding Perspectives

Panicein A’s journey from a marine sponge cytotoxin to a candidate neuromodulator exemplifies the potential of natural products in addressing complex neuropsychiatric disorders. Its documented ability to inhibit specific efflux transporters like Patched, combined with its distinctive redox-active scaffold, provides a tangible molecular foundation for exploring its interactions within fear and stress neurocircuitry. While direct evidence in panic disorder models remains nascent, the compelling convergence of Panicein A’s bioactivity with the well-defined neurochemical imbalances of PD warrants dedicated investigation. Future research must prioritize elucidating its precise CNS bioavailability, pharmacokinetics, target engagement within relevant brain regions (amygdala, PAG, prefrontal cortex, hypothalamus), and efficacy in validated PD animal models and in vitro neuronal systems. Overcoming the synthetic challenges to produce sufficient quantities of Panicein A and its analogs is crucial for this endeavor [5] [8]. Given the significant epidemiological burden and therapeutic limitations of panic disorder, Panicein A represents a promising, albeit unconventional, beacon for innovative drug discovery.

Properties

Product Name

Panicein A

IUPAC Name

2-[(E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpent-2-enyl]cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C22H26O3/c1-14(6-8-18-13-19(23)9-11-21(18)24)7-10-20-15(2)12-22(25-5)17(4)16(20)3/h6,9,11-13H,7-8,10H2,1-5H3/b14-6+

InChI Key

NXLCEZDPQUVCRS-MKMNVTDBSA-N

Synonyms

panicein A

Canonical SMILES

CC1=CC(=C(C(=C1CCC(=CCC2=CC(=O)C=CC2=O)C)C)C)OC

Isomeric SMILES

CC1=CC(=C(C(=C1CC/C(=C/CC2=CC(=O)C=CC2=O)/C)C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.